2-Octen-4-one
Overview
Description
2-Octen-4-one is an organic compound with the molecular formula C8H14O. It is a colorless to light yellow liquid with a characteristic odor.
Mechanism of Action
Target of Action
It’s known that 2-octen-4-one is a reactant in the rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with organoboronic acids .
Mode of Action
This compound is an electrophilic compound that can participate in various reactions such as addition reactions, acylation reactions, and oxidation reactions . It can be reduced to the corresponding alcohol compound .
Pharmacokinetics
It’s known that this compound is insoluble in water , which may affect its bioavailability.
Result of Action
It’s known that this compound can be used in the flavor and fragrance industry due to its green, mushroom, fruity, and tropical organoleptic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s a flammable substance, and its vapors may form explosive mixtures with air . It should be stored in a cool, dry, well-ventilated place, away from sources of ignition and combustible materials . Contact with strong oxidizers should be avoided to prevent dangerous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octen-4-one can be synthesized through various methods. One common synthetic route involves the reaction of crotonic acid with butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere . This method yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of crotonic acid derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Octen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Addition: It can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Addition: Reagents like Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted enones.
Addition: Various addition products depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Octen-4-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the flavor and fragrance industry due to its fruity and tropical aroma.
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: Another enone with a similar structure but different position of the double bond and carbonyl group.
3-Octen-2-one: Similar structure with the double bond and carbonyl group in different positions.
2-Nonen-4-one: A longer chain enone with similar chemical properties.
Uniqueness
2-Octen-4-one is unique due to its specific position of the double bond and carbonyl group, which imparts distinct chemical reactivity and aroma properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(E)-oct-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLEUPBHMCPQV-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity floral odour | |
Record name | 2-Octen-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
Record name | 2-Octen-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.842 | |
Record name | 2-Octen-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4643-27-0, 22286-99-3 | |
Record name | 2-Octen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octen-4-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oct-2-en-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Octen-4-one in food science research?
A1: this compound plays a crucial role in defining the flavor profile of certain fruits, notably tomatoes. Research has shown a correlation between the presence of this compound and the perception of sweetness and characteristic tomato taste in heirloom tomato varieties []. This suggests that this compound, along with other compounds like fructose, glucose, benzaldehyde, and 2-methyl-2-octen-4-one, contributes to the desirable taste of these tomatoes.
Q2: Has there been any research on the potential genotoxicity of this compound?
A2: Yes, this compound was evaluated for its potential to cause DNA damage []. While it showed positive results in an initial in vitro micronucleus assay, subsequent tests, including in vivo micronucleus assays and reconstructed human skin micronucleus studies, indicated that this compound is not genotoxic. This highlights the importance of utilizing a battery of tests, including more advanced techniques like the ToxTracker assay, to accurately assess the safety of fragrance ingredients like this compound.
Q3: Is there a comprehensive safety assessment available for this compound as a fragrance ingredient?
A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for this compound used as a fragrance ingredient []. This assessment provides valuable information on the safety profile of this compound in its specific application context.
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